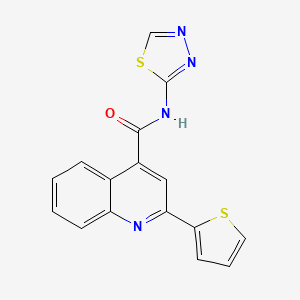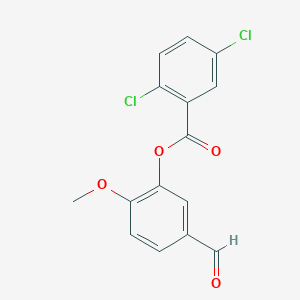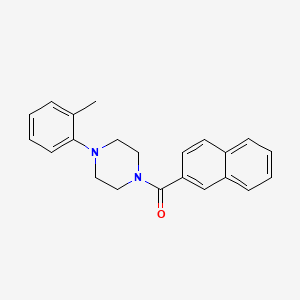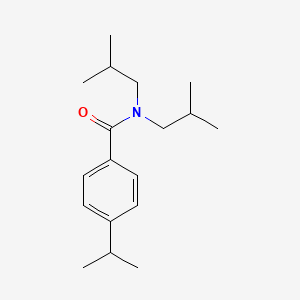
N'-(2,4-dichlorobenzylidene)-3-(4-morpholinyl)propanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorobenzylidene)-3-(4-morpholinyl)propanohydrazide, commonly known as DCMH, is a chemical compound that has gained significant attention in the field of scientific research. DCMH is a hydrazide derivative that has been synthesized through various methods.
作用機序
The mechanism of action of DCMH is not fully understood. However, it has been suggested that DCMH exerts its anticancer activity by inducing apoptosis, a process of programmed cell death. DCMH has also been shown to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways, including the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
DCMH has been shown to exhibit various biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis, leading to the inhibition of cancer cell growth and proliferation. DCMH has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the degradation of acetylcholine. Additionally, DCMH has been shown to possess antioxidant properties, which may contribute to its anticancer activity.
実験室実験の利点と制限
DCMH has several advantages for lab experiments. It is relatively easy to synthesize, and its anticancer activity has been extensively studied. Additionally, DCMH has been shown to possess potent antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. However, DCMH also has some limitations. Its mechanism of action is not fully understood, and its toxicity profile has not been fully characterized, making it difficult to determine its potential therapeutic applications.
将来の方向性
There are several future directions for the study of DCMH. Further research is needed to fully understand its mechanism of action and to determine its toxicity profile. Additionally, DCMH may have potential applications in the treatment of other diseases, such as neurodegenerative disorders. Further studies are also needed to explore the potential use of DCMH in combination with other anticancer agents to enhance its therapeutic efficacy. Overall, the study of DCMH has the potential to lead to the development of new therapeutic agents for the treatment of various diseases.
合成法
DCMH has been synthesized through various methods, including the reaction of 2,4-dichlorobenzaldehyde with 3-(4-morpholinyl)propanohydrazide in the presence of a catalyst. Another method involves the reaction of 2,4-dichlorobenzaldehyde with 3-(4-morpholinyl)propanoic acid hydrazide in the presence of a base. The synthesis of DCMH is a crucial step in its scientific research applications.
科学的研究の応用
DCMH has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. DCMH has also been shown to possess potent antifungal and antibacterial properties. Additionally, DCMH has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is essential for cognitive function.
特性
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-morpholin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N3O2/c15-12-2-1-11(13(16)9-12)10-17-18-14(20)3-4-19-5-7-21-8-6-19/h1-2,9-10H,3-8H2,(H,18,20)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFUQJKAAMCOJJ-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(morpholin-4-yl)propanehydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-isopropyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5854754.png)
![2-[4-(acetylamino)phenoxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5854761.png)

![N~3~-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-beta-alaninamide](/img/structure/B5854769.png)
![2-(4-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5854776.png)

![N-(2-furylmethyl)-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide](/img/structure/B5854792.png)


![3,4-dimethoxybenzaldehyde [3-allyl-5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5854838.png)

![N-[2-(4-Methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5854854.png)
![methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate](/img/structure/B5854861.png)